molecular formula C11H12N2O3 B2652339 Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate CAS No. 2470439-59-7

Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate

Cat. No.: B2652339
CAS No.: 2470439-59-7
M. Wt: 220.228
InChI Key: LKGNRGKAWZUEMJ-UHFFFAOYSA-N
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Description

Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ortho-phenylenediamine derivative with a suitable ester, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification of the final product typically involves crystallization, filtration, and drying processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: It serves as a tool for studying the biochemical pathways involving benzodiazepine receptors.

    Medicine: Research into its potential therapeutic effects for neurological disorders is ongoing.

    Industry: It is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate involves its interaction with benzodiazepine receptors in the central nervous system. These receptors are part of the GABA (gamma-aminobutyric acid) neurotransmitter system, which plays a crucial role in regulating neuronal excitability. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines

Properties

IUPAC Name

methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-16-11(15)7-2-3-9-8(6-7)10(14)13-5-4-12-9/h2-3,6,12H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGNRGKAWZUEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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